molecular formula C17H17N5O B2879492 1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone CAS No. 2034524-13-3

1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone

Cat. No. B2879492
CAS RN: 2034524-13-3
M. Wt: 307.357
InChI Key: CMBUDPMVWCPYBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone, also known as AZD8055, is a potent and selective inhibitor of the mammalian target of rapamycin (mTOR) kinase. The mTOR pathway plays a critical role in regulating cell growth, proliferation, and survival, making AZD8055 a promising candidate for cancer therapy.

Scientific Research Applications

Antibacterial Activity

Nitrogen-carbon-linked (azolylphenyl)oxazolidinone derivatives, including structures similar to 1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone, have been investigated for their antibacterial properties. These compounds have shown good activity against Gram-negative organisms like Haemophilus influenzae and Moraxella catarrhalis, indicating their potential as broad-spectrum antibiotics. The incorporation of azole moieties, such as pyrrole and triazole, has led to compounds with enhanced activity against both Gram-positive and Gram-negative bacteria. This suggests the chemical modification of oxazolidinone derivatives could be a promising strategy for developing new antibacterial agents (Genin et al., 2000).

Antiviral Activity

The exploration of 1H-pyrazolo and triazole derivatives has revealed their potential in antiviral applications. Compounds synthesized from 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone and pyrido[2′,3′:3,4]pyrazolo[5,1-c][1,2,4]triazine derivatives have exhibited promising activity against viruses such as HSV1 and HAV-MBB. This demonstrates the capacity of these chemical structures to contribute to the development of new antiviral medications, showcasing the versatility of triazole and pyrazole derivatives in therapeutic applications (Attaby et al., 2006).

Antimicrobial and Anti-inflammatory Applications

The creation of 1,2,3-triazole-pyrazole hybrids has been motivated by the search for compounds with antimicrobial and possibly anti-inflammatory properties. These hybrids have been assessed for their in vitro antibacterial and antifungal activities, showing broad-spectrum effectiveness. The most active compounds among these derivatives have demonstrated a considerable ability to inhibit the growth of various bacterial strains, suggesting their potential as lead compounds for further development into antimicrobial and anti-inflammatory drugs (Pervaram et al., 2017).

properties

IUPAC Name

1-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]-2-pyrrol-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O/c23-17(13-20-8-4-5-9-20)21-10-15(11-21)22-12-16(18-19-22)14-6-2-1-3-7-14/h1-9,12,15H,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMBUDPMVWCPYBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CN2C=CC=C2)N3C=C(N=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone

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